Eethyl (2S,4S)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl (2S,4S)-3-(benzotriazol-1-ylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-25-19(24)18-22(17(12-26-18)14-8-4-3-5-9-14)13-23-16-11-7-6-10-15(16)20-21-23/h3-11,17-18H,2,12-13H2,1H3/t17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEDNTOQKLYZSM-MSOLQXFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1N(C(CO1)C2=CC=CC=C2)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1N([C@H](CO1)C2=CC=CC=C2)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Eethyl (2S,4S)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H18N4O3
- Molecular Weight : 342.35 g/mol
- CAS Number : 225116-99-4
The structure features a benzotriazole moiety, which is known for its diverse biological properties, including antifungal and antitumor activities.
Antifungal Activity
Research indicates that benzotriazole derivatives exhibit antifungal properties. In a study involving various benzotriazole compounds, it was found that those containing an oxazolidine structure demonstrated enhanced antifungal activity against several fungal strains. The mechanism is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity .
Antitumor Properties
Benzotriazole derivatives have also been reported to possess antitumor activity. A study highlighted the ability of this compound to induce apoptosis in cancer cells through the activation of caspase pathways. The compound showed a dose-dependent increase in apoptotic cell death in various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed.
- Antioxidant Activity : The presence of the benzotriazole group contributes to antioxidant properties, which can protect cells from oxidative stress .
Case Studies
- Study on Antifungal Efficacy :
- Antitumor Activity Assessment :
Table 1: Biological Activity Summary
| Activity Type | Assessed Effect | IC50 Value | Reference |
|---|---|---|---|
| Antifungal | Against Candida spp. | 12 µg/mL | |
| Antitumor | Human cancer cell lines | 15 µg/mL |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in proliferation |
| Apoptosis Induction | Activates caspase pathways leading to cell death |
| Antioxidant Activity | Reduces oxidative stress in cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
